![molecular formula C9H7NO4S B3034874 2-[(Cyanomethyl)sulfonyl]benzoic acid CAS No. 243984-87-4](/img/structure/B3034874.png)
2-[(Cyanomethyl)sulfonyl]benzoic acid
Übersicht
Beschreibung
2-[(Cyanomethyl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C10H8N2O4S and a molecular weight of 225.22 g/mol. It is characterized by the presence of a cyanomethyl group attached to a sulfonyl group, which is further connected to a benzoic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
Based on its structural similarity to benzoic acid, it may interact with similar targets . Benzoic acid is known to conjugate with glycine in the liver and is excreted as hippuric acid .
Mode of Action
The sulfonyl group is often involved in hydrogen bonding, which can influence the compound’s interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Benzoic acid, a structurally similar compound, is known to conjugate with glycine in the liver and is excreted as hippuric acid . This suggests that 2-[(Cyanomethyl)sulfonyl]benzoic acid may have similar pharmacokinetic properties.
Result of Action
For instance, benzoic acid is known to bind amino acids, leading to their excretion and a decrease in ammonia levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain catalysts or reagents can influence the reactions it undergoes . .
Biochemische Analyse
Biochemical Properties
2-[(Cyanomethyl)sulfonyl]benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting cellular processes. For instance, binding to an enzyme’s active site may prevent substrate binding, thereby inhibiting the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit key enzymes in a metabolic pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products. These changes can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These transport mechanisms can influence the compound’s accumulation and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-[(Cyanomethyl)sulfonyl]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Cyanomethyl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Introduction to 2-[(Cyanomethyl)sulfonyl]benzoic Acid
This compound is a compound of significant interest in the field of organic chemistry due to its versatile applications in various scientific research domains. Its unique chemical structure, characterized by a benzoic acid core with a cyanomethylsulfonyl substituent, allows it to participate in diverse chemical reactions and interactions, making it a valuable scaffold for drug design, material science, and biochemical applications.
Structure and Composition
The molecular formula for this compound is . The compound features:
- Benzoic Acid Moiety : Provides acidity and stability.
- Cyanomethyl Group : Enhances reactivity and allows for further functionalization.
- Sulfonyl Group : Introduces polar characteristics, improving solubility in various solvents.
Pharmaceutical Development
This compound serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating biologically active molecules. For instance, derivatives of this compound have shown potential as anti-inflammatory agents and enzyme inhibitors.
Material Science
The compound is utilized in the development of novel materials, particularly in polymer chemistry. Its sulfonyl group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research indicates that materials derived from this compound exhibit improved conductivity and durability.
Biochemical Research
In biochemical studies, this compound is explored for its role as a biochemical probe. It can interact with specific enzymes or proteins, allowing researchers to study enzyme kinetics and protein-ligand interactions. This application is crucial in drug discovery processes where understanding the binding affinity of compounds is essential.
Synthesis of Complex Molecules
The compound acts as a versatile building block in organic synthesis. It can be modified to introduce various functional groups, facilitating the synthesis of complex organic molecules. This property is particularly beneficial in the field of synthetic organic chemistry where multi-step synthesis is common.
Case Study 1: Synthesis of Anti-inflammatory Agents
A recent study demonstrated the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The researchers modified the compound through nucleophilic substitutions, resulting in derivatives that exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation pathways.
Case Study 2: Polymer Composite Development
In another investigation, researchers synthesized polymer composites incorporating this compound derivatives. The resulting materials showed enhanced thermal properties and mechanical strength compared to traditional polymers. This advancement has potential applications in creating lightweight yet durable materials for aerospace and automotive industries.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with various industrial and medicinal applications.
Sulfonylbenzoic acids: Compounds with similar structures but different substituents on the benzoic acid moiety.
Cyanomethyl derivatives: Compounds containing the cyanomethyl group attached to different functional groups.
Uniqueness
2-[(Cyanomethyl)sulfonyl]benzoic acid is unique due to the combination of the cyanomethyl and sulfonyl groups attached to the benzoic acid core. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biologische Aktivität
2-[(Cyanomethyl)sulfonyl]benzoic acid, with the molecular formula C₉H₇NO₂S and a molecular weight of approximately 193.22 g/mol, is an emerging compound in the field of medicinal chemistry. Its unique structure features both a cyanomethyl group and a sulfonyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anti-inflammatory properties, as well as its interactions with various biological molecules.
The compound can be synthesized through several pathways, emphasizing its accessibility for further research. The presence of both functional groups allows for diverse reactivity patterns, making it a candidate for various applications in drug development.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . Compounds with similar functional groups have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The exact mechanisms remain to be elucidated, but it is hypothesized that the sulfonyl group enhances interaction with microbial cell membranes.
Anti-inflammatory Effects
Research indicates that compounds containing both cyanomethyl and sulfonyl functionalities may exhibit anti-inflammatory properties . This is particularly relevant for conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease. The compound's potential to modulate inflammatory pathways could provide a basis for therapeutic applications.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological molecules such as proteins and nucleic acids. These interactions are crucial for assessing its potential as a therapeutic agent. Preliminary findings suggest favorable interactions with certain enzymes, indicating possible pathways for drug development.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-(Cyanomethyl)benzoic acid | Benzoic acid with a cyanomethyl group | Known for its use in organic synthesis |
2-(Methylthio)benzoic acid | Benzoic acid with a methylthio group | Exhibits different biological activities |
3-(Cyanomethyl)benzoic acid | Similar structure but with different positioning | May have distinct reactivity patterns |
This table illustrates how the dual functional groups in this compound may impart unique reactivity and biological properties not found in its analogs.
Eigenschaften
IUPAC Name |
2-(cyanomethylsulfonyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c10-5-6-15(13,14)8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIKMQMPXQCEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285937 | |
Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243984-87-4 | |
Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243984-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Cyanomethyl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.